(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid
Overview
Description
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the protection of the piperazine ring with Fmoc and allyloxycarbonyl groups. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes controlling reaction temperatures, pressures, and the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and peptides.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The Fmoc group can act as a protecting group, while the allyloxycarbonyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-(quinolin-3-yl)propanoic acid
- (S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-decanoic acid
Uniqueness
Compared to similar compounds, (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid is unique due to its dual protective groups, which provide versatility in synthetic applications. The presence of both Fmoc and allyloxycarbonyl groups allows for selective deprotection and functionalization, making it a valuable tool in complex organic synthesis.
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-13-31-23(29)25-11-12-26(21(14-25)22(27)28)24(30)32-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,27,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKQHTTWUFGNQG-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136669 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(2-propen-1-yl) (2S)-1,2,4-piperazinetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-71-0 | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(2-propen-1-yl) (2S)-1,2,4-piperazinetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915707-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9H-Fluoren-9-ylmethyl) 4-(2-propen-1-yl) (2S)-1,2,4-piperazinetricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.